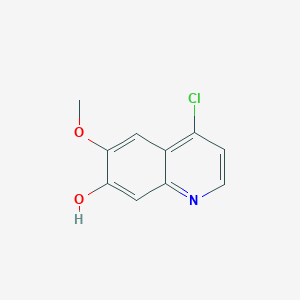

4-Chloro-6-methoxyquinolin-7-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxyquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10-4-6-7(11)2-3-12-8(6)5-9(10)13/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWZPFHSWLSOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624053 | |

| Record name | 4-Chloro-6-methoxyquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205448-31-3 | |

| Record name | 4-Chloro-6-methoxyquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-6-methoxyquinolin-7-ol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Chloro-6-methoxyquinolin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthetic routes, reactivity, and potential applications, particularly as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this versatile chemical entity.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core structure of numerous FDA-approved therapeutic agents.[1] Its rigid, bicyclic aromatic nature provides an excellent framework for presenting functional groups in a defined three-dimensional space, facilitating interactions with biological targets. The diverse biological activities associated with quinoline derivatives, including anticancer and antimalarial properties, underscore the importance of this heterocyclic family.[1][2]

This compound, a substituted quinoline, is a valuable intermediate for creating more complex molecules. The specific arrangement of its functional groups—a reactive chlorine atom at the 4-position, a hydroxyl group at the 7-position, and a methoxy group at the 6-position—offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for screening and optimization.

Chemical Structure and Identification

The fundamental identity of a chemical compound lies in its structure and unique identifiers.

Molecular Structure

The structure of this compound consists of a quinoline core with substituents at positions 4, 6, and 7. The IUPAC name for this compound is this compound.

Caption: Chemical Structure of this compound

Chemical Identifiers

| Identifier | Value |

| CAS Number | 205448-31-3[3] |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 210.63 g/mol |

| IUPAC Name | This compound |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experimental protocols and predicting its pharmacokinetic profile. While extensive experimental data for this specific molecule is not widely published, we can infer properties based on its structure and data from similar compounds.

| Property | Value (Calculated/Estimated) | Source |

| Boiling Point | 353.3 °C at 760 mmHg | [4] |

| Density | 1.4 g/cm³ | [4] |

| Flash Point | 167.5 °C | [4] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | - |

Synthesis and Purification

The synthesis of substituted quinolines often involves multi-step sequences. A plausible and efficient synthetic route for this compound can be adapted from established methods for analogous 4-chloro-6,7-disubstituted quinolines.[5][6] The general strategy involves the construction of the quinolone ring system followed by chlorination.

Proposed Synthetic Pathway

A logical synthetic approach starts from a commercially available substituted acetophenone, proceeds through nitration, condensation, reductive cyclization to form the 4-hydroxyquinoline core, and concludes with a chlorination step.

Caption: Proposed Synthetic Workflow for this compound

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar quinoline syntheses.[5][6][7] Causality: Each step is designed to progressively build the target molecule. Nitration introduces a key group for the subsequent cyclization. Condensation with DMF-DMA forms the enaminone necessary for ring closure. Reductive cyclization is a classic method for forming the quinoline ring from an ortho-nitro precursor. Finally, chlorination with a strong agent like POCl₃ replaces the hydroxyl group at the reactive 4-position.

Step 1: Nitration of 3-Hydroxy-4-methoxyacetophenone

-

Dissolve 3-hydroxy-4-methoxyacetophenone in concentrated sulfuric acid at 0°C.

-

Add a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.

-

Stir for 2-3 hours, then pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash with cold water until neutral, and dry to yield 2-nitro-5-hydroxy-4-methoxyacetophenone.

Step 2: Condensation to Enaminone

-

Reflux a mixture of the nitrated product and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent (e.g., toluene) for 4-6 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude enaminone intermediate can often be used in the next step without further purification.

Step 3: Reductive Cyclization

-

Dissolve the crude enaminone in a mixture of acetic acid and ethanol.

-

Add iron powder portion-wise and heat the mixture to reflux for 3-5 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter through celite to remove iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Purify the crude 4,7-dihydroxy-6-methoxyquinoline by column chromatography or recrystallization.

Step 4: Chlorination

-

Heat a mixture of 4,7-dihydroxy-6-methoxyquinoline and phosphorus oxychloride (POCl₃) under reflux for 4-6 hours.[6]

-

Distill the excess POCl₃ under reduced pressure.

-

Carefully add the residue to crushed ice and neutralize with an aqueous base (e.g., NaOH or K₂CO₃ solution) to pH 8.[6]

-

Filter the resulting solid, wash with water, and dry.

-

Purify the final product, this compound, by column chromatography (e.g., silica gel with a petroleum ether/ethyl acetate gradient).[6]

Spectroscopic Analysis

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. The following are predicted spectra based on the structure and data from close analogs like 4-chloro-6,7-dimethoxyquinoline.[5][6]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~8.6 ppm (d, 1H): Proton at C2 of the quinoline ring, doublet due to coupling with C3-H.

-

δ ~7.5 ppm (d, 1H): Proton at C3 of the quinoline ring, doublet due to coupling with C2-H.

-

δ ~7.3 ppm (s, 1H): Proton at C5 or C8.

-

δ ~7.2 ppm (s, 1H): Proton at C8 or C5.

-

δ ~9.5-10.5 ppm (s, 1H): Phenolic proton of the hydroxyl group at C7 (this peak may be broad and is D₂O exchangeable).

-

δ ~3.9 ppm (s, 3H): Protons of the methoxy group at C6.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

Expected peaks in the aromatic region (100-160 ppm), including quaternary carbons for C4, C4a, C6, C7, and C8a.

-

A peak around 56 ppm corresponding to the methoxy carbon.

-

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺ peak at m/z 211.0/213.0, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.

-

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by its functional groups.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is highly activated towards nucleophilic substitution. This is the most synthetically valuable feature of the molecule, allowing for the introduction of various amines, alcohols, and thiols to build a library of derivatives. This reaction is a cornerstone in the synthesis of many kinase inhibitors.[1]

-

Hydroxyl Group Reactivity: The phenolic hydroxyl group at C7 can be alkylated (e.g., Williamson ether synthesis) or acylated to introduce different side chains, which can modulate solubility, cell permeability, and target binding.[1]

-

Methoxy Group: The methoxy group is generally stable but can be demethylated under harsh conditions if required.

Role in Drug Discovery

This molecule is an excellent starting point for the development of targeted therapies. Its structural similarity to the core of known kinase inhibitors suggests its potential as an intermediate for novel anticancer agents. For example, the related compound 4-Chloro-6,7-dimethoxyquinoline is a key intermediate for the synthesis of the anticancer drug Cabozantinib.[5][8] The 4-chloro position allows for the introduction of an aniline side chain, a common feature in many tyrosine kinase inhibitors that targets the ATP-binding pocket of the enzyme. The 6-methoxy and 7-hydroxy groups can influence interactions with the solvent-exposed region of the kinase or improve pharmacokinetic properties.

Safety and Handling

As with any chlorinated aromatic compound, this compound should be handled with care.

-

Hazards: It is expected to be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and serious eye irritation, as well as respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10]

-

Spills: In case of a spill, avoid generating dust. Clean up spills immediately using dry procedures and place the material in a sealed container for disposal.[9]

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its well-defined structure, coupled with the versatile reactivity of its chloro and hydroxyl groups, makes it an attractive starting point for the synthesis of novel bioactive molecules, particularly in the realm of kinase inhibitor development. This guide provides a foundational understanding of its properties and synthesis, offering a solid basis for its application in research and drug discovery programs.

References

- 1. Buy 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 214470-68-5 [smolecule.com]

- 2. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 205448-31-3 [chemicalbook.com]

- 4. This compound, CAS No. 205448-31-3 - iChemical [ichemical.com]

- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 6. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. echemi.com [echemi.com]

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to 4-Chloro-6-methoxyquinolin-7-ol (CAS: 205448-31-3)

The quinoline nucleus, a bicyclic heterocycle containing nitrogen, represents a cornerstone in the field of medicinal chemistry. Its rigid structure and versatile substitution points have allowed for the development of compounds with a vast spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2] Several clinically successful drugs, such as the tyrosine kinase inhibitor Bosutinib and the antimalarial agent Chloroquine, are built upon this privileged scaffold, underscoring its significance in drug discovery.[3][4]

This guide focuses on a specific, highly functionalized derivative: This compound (CAS Number: 205448-31-3). While direct, extensive biological studies on this particular molecule are not widely published, its structural features strongly suggest its role as a valuable intermediate and a key building block in the synthesis of targeted therapeutics, particularly in oncology. The presence of a chlorine atom at the 4-position, a methoxy group at the 6-position, and a hydroxyl group at the 7-position provides multiple reactive handles for chemical modification and points toward potential interactions with biological targets. Structure-activity relationship (SAR) studies on related quinoline derivatives have often highlighted that substitutions at these positions are critical for potent biological activity.[1]

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates known chemical and physical data, details a validated synthesis protocol, explores potential mechanisms of action by drawing logical parallels to well-characterized analogues, and provides actionable experimental workflows for its application in a research setting.

PART 1: Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety profile is the foundation of effective laboratory research.

Physicochemical Data

The key properties of this compound are summarized below. This data is essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 205448-31-3 | [5][6] |

| Molecular Formula | C₁₀H₈ClNO₂ | [7] |

| Molecular Weight | 209.63 g/mol | [7] |

| IUPAC Name | This compound | [5] |

| Synonym(s) | 4-chloro-6-methoxy-7-quinolinol | |

| Physical Form | Solid | [5] |

| Boiling Point | 353.3 °C at 760 mmHg | [8] |

| Flash Point | 167.5 °C | [8] |

| Density | 1.387 g/cm³ | [8] |

| Storage Temperature | 2-8°C, Inert atmosphere | [5] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. All procedures should be conducted in a well-ventilated fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE).

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]

-

GHS Pictograms: GHS07 (Harmful).

-

Signal Word: Warning.[5]

-

Precautions for Safe Handling: Avoid all personal contact, including inhalation of dust.[9] Wear protective gloves, clothing, and eye/face protection.[10] Wash hands thoroughly after handling.[9]

-

Storage Conditions: Store in a cool, dry place with the container tightly sealed.[10] Storage under an inert atmosphere is recommended.[5]

-

Spill Response: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[9] Wear a dust respirator.[9] Prevent spillage from entering drains or waterways.[9]

PART 2: Synthesis and Characterization

The availability of a reliable synthetic route is critical for enabling further research. A validated method for the preparation of this compound has been documented, proceeding from a protected precursor.

Synthetic Workflow: Debenzylation of a Precursor

The primary reported synthesis involves the deprotection of 7-(benzyloxy)-4-chloro-6-methoxyquinoline.[6] The benzyloxy group serves as a robust protecting group for the phenol, which is then cleaved under strong acidic conditions.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from a reported procedure.[6]

Objective: To synthesize 7-hydroxy-4-chloro-6-methoxyquinoline from 7-(benzyloxy)-4-chloro-6-methoxyquinoline.

Materials:

-

7-(benzyloxy)-4-chloro-6-methoxyquinoline (16 g, 53.37 mmol)

-

Trifluoroacetic acid (TFA) (100 mL)

-

Methanesulfonic acid (6.1 mL, 93.94 mmol)

-

2.5 N Sodium hydroxide (NaOH) solution

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 7-(benzyloxy)-4-chloro-6-methoxyquinoline (16 g) in trifluoroacetic acid (100 mL).

-

Acid Addition: To the stirred solution, add methanesulfonic acid (6.1 mL) in a single portion.

-

Causality Note: A combination of strong acids like TFA and methanesulfonic acid is highly effective for cleaving stable ether linkages, such as benzyl ethers, to reveal the free hydroxyl group.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

Solvent Removal: After cooling the mixture to room temperature, remove the trifluoroacetic acid by evaporation under reduced pressure.

-

Neutralization and Precipitation: Adjust the pH of the residue to ~7 using a 2.5 N NaOH solution. This step neutralizes the excess acid and causes the product to precipitate out of the aqueous solution.

-

Isolation: Stir the resulting mixture vigorously for 2 hours to ensure complete precipitation. Collect the solid product by filtration.

-

Drying: Dry the collected solid under high vacuum to yield 7-hydroxy-4-chloro-6-methoxyquinoline as a light brown solid (Expected yield: ~11.3 g, quantitative).[6]

Analytical Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see distinct singlets for the methoxy protons (~4.0 ppm) and the aromatic protons on the quinoline core, as well as a characteristic doublet pattern for the protons at the 2- and 3-positions. The phenolic proton would likely appear as a broad singlet.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 210.63, with a characteristic isotopic pattern due to the presence of chlorine.

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC. A high-purity sample (>98%) will show a single major peak.

PART 3: Potential Biological Activity and Applications

The true value of this compound lies in its potential as a scaffold for drug discovery, particularly in oncology. Its structure is highly analogous to key intermediates used in the synthesis of potent tyrosine kinase inhibitors (TKIs).

Structural Analogy to Tyrosine Kinase Inhibitor Intermediates

Many modern cancer therapies, such as Cabozantinib and Tivozanib, function by inhibiting receptor tyrosine kinases (RTKs) like c-Met and VEGFR.[13][14] These enzymes are critical components of signaling pathways that drive tumor growth, angiogenesis, and metastasis. A common synthetic precursor for these drugs is 4-chloro-6,7-dimethoxyquinoline .[13][15]

This compound shares the core 4-chloro-6-methoxyquinoline structure but features a 7-hydroxyl group instead of a 7-methoxy group. This hydroxyl group is significant for two reasons:

-

It can serve as a synthetic handle for further derivatization, allowing for the attachment of various side chains via ether linkages to explore the SAR of the 7-position.

-

The hydroxyl group itself can act as a crucial hydrogen bond donor or acceptor, potentially enhancing binding affinity to a target protein. SAR studies have shown that a hydroxyl or methoxy group at the 7-position can improve the antitumor activity of quinoline-based compounds.[1]

Hypothesized Mechanism of Action: Kinase Inhibition

Given its structure, it is highly probable that derivatives of this compound would function as ATP-competitive kinase inhibitors. These molecules typically occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

Caption: Hypothesized mechanism of action for quinoline-based TKIs.

Application in Drug Discovery Workflow

The primary application for this compound is as a versatile starting material for the generation of compound libraries for high-throughput screening.

Caption: Drug discovery workflow utilizing the core scaffold.

PART 4: Recommended Experimental Protocols

To facilitate the use of this compound in a research setting, the following is a generalized protocol for a key biological assay relevant to its hypothesized activity.

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

This protocol describes a generic, non-radioactive method to assess the inhibitory potential of a test compound against a specific tyrosine kinase.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a derivative of this compound against a target kinase.

Materials:

-

Test compound (dissolved in DMSO)

-

Recombinant active kinase enzyme

-

Biotinylated peptide substrate for the kinase

-

ATP

-

Assay buffer (e.g., TRIS-HCl, MgCl₂, DTT)

-

Europium-labeled anti-phosphotyrosine antibody (Donor)

-

Streptavidin-conjugated fluorophore (e.g., APC) (Acceptor)

-

Low-volume 384-well assay plates

-

Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

-

Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration across a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme/Substrate Addition: Prepare a master mix of the kinase enzyme and the biotinylated peptide substrate in assay buffer. Add this mix to all wells.

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add the ATP solution to all wells to start the kinase reaction.

-

Self-Validating System: The concentration of ATP should be at or near its Km value for the specific enzyme to ensure competitive binding can be accurately measured.

-

-

Reaction Incubation: Incubate the plate for 60-90 minutes at room temperature. The duration should be within the linear range of the reaction, determined during assay development.

-

Detection: Prepare a detection mix containing the Eu-labeled antibody and Streptavidin-APC in a stop buffer (containing EDTA to chelate Mg²⁺ and halt the reaction). Add this mix to all wells.

-

Final Incubation: Incubate for at least 60 minutes at room temperature to allow the detection reagents to bind.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant, albeit largely untapped, potential in medicinal chemistry. While direct biological data remains limited, its close structural relationship to intermediates of clinically approved tyrosine kinase inhibitors provides a strong, rational basis for its exploration in oncology drug discovery. Its versatile chemical handles make it an ideal starting scaffold for the synthesis of novel, targeted therapeutics. This guide provides the foundational knowledge—from synthesis and handling to a framework for biological evaluation—to empower researchers to effectively utilize this promising molecule in their quest for the next generation of medicines.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Buy 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 214470-68-5 [smolecule.com]

- 4. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 205448-31-3 [sigmaaldrich.com]

- 6. This compound | 205448-31-3 [chemicalbook.com]

- 7. This compound | 205448-31-3 | FC30699 [biosynth.com]

- 8. This compound, CAS No. 205448-31-3 - iChemical [ichemical.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-methoxyquinolin-7-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Chloro-6-methoxyquinolin-7-ol (CAS No. 205448-31-3), a quinoline derivative of interest in medicinal chemistry and drug development. This document synthesizes available data on its molecular structure, thermodynamic properties, and spectroscopic characteristics. While experimental data for this compound is limited in publicly accessible literature, this guide consolidates predicted values and outlines established methodologies for their empirical determination. The aim is to equip researchers with a foundational understanding of this compound's physical profile, enabling informed decisions in experimental design, synthesis, and formulation.

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring a chloro group at the 4-position, a methoxy group at the 6-position, and a hydroxyl group at the 7-position, presents a unique electronic and steric profile for potential molecular interactions. Understanding the fundamental physical properties of this molecule is a critical first step in its journey from a laboratory curiosity to a potential drug candidate. This guide serves as a central repository for this information, emphasizing both known data and the experimental pathways to elucidating the unknown.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of this compound is presented in Table 1. It is important to note that a significant portion of the available data is computationally derived.

| Property | Value | Source | Data Type |

| Molecular Formula | C₁₀H₈ClNO₂ | - | - |

| Molecular Weight | 209.63 g/mol | Calculated | |

| CAS Number | 205448-31-3 | - | |

| Appearance | Light brown solid | [1] | Experimental |

| Boiling Point | 353 °C | [2] | Calculated |

| Density | 1.386 g/cm³ | [2] | Calculated |

| Flash Point | 168 °C | [2] | Calculated |

| Storage Temperature | 2-8°C under inert gas | [2][3] | Recommendation |

Thermodynamic Properties

Melting Point

Protocol for Melting Point Determination:

A standard and reliable method for determining the melting point of a crystalline solid like this compound is the capillary melting point technique.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used for an initial determination. For an accurate measurement, a slower heating rate (1-2 °C/min) is crucial as the temperature approaches the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range). A narrow melting range is indicative of a pure compound.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its synthesis, purification, formulation, and biological testing. The solubility of this compound in common laboratory solvents has not been extensively documented. However, its structure suggests it is likely to be soluble in polar organic solvents.

Protocol for Qualitative Solubility Assessment:

A systematic qualitative assessment can provide a valuable initial understanding of the solubility of this compound.

Objective: To determine the solubility of this compound in a range of common solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Sample Preparation: Add a small, accurately weighed amount of this compound (e.g., 1-2 mg) to a series of test tubes.

-

Solvent Addition: To each tube, add a measured volume of a different solvent (e.g., 0.1 mL).

-

Mixing: Vigorously mix the contents of each tube using a vortex mixer for at least 30 seconds.

-

Observation: Visually inspect each tube for the dissolution of the solid.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process up to a defined total volume (e.g., 1 mL).

-

Classification: Classify the solubility in each solvent as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the sample.

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and confirmation of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum: While an experimental spectrum is not available, a predicted ¹H NMR spectrum can offer insights into the expected chemical shifts and splitting patterns. The prediction suggests the presence of aromatic protons, a methoxy group, and a hydroxyl proton.

Protocol for ¹H and ¹³C NMR Spectroscopy:

The following protocol outlines the standard procedure for acquiring NMR spectra of a solid organic compound like this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical and should be based on the compound's solubility.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition of ¹H Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquisition of ¹³C Spectrum: Following the ¹H spectrum, acquire a ¹³C NMR spectrum. This will likely require a greater number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic peaks for the O-H stretch of the hydroxyl group, C-O stretches of the methoxy and hydroxyl groups, C=C and C=N stretches of the quinoline ring, and the C-Cl stretch are expected.

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

ATR-FT-IR is a convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound

-

FT-IR spectrometer with an ATR accessory

-

Spatula

Procedure:

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal using the instrument's pressure clamp.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

ESI is a soft ionization technique suitable for polar molecules like this compound, which should readily form protonated molecules [M+H]⁺.

Objective: To determine the accurate mass of this compound.

Materials:

-

This compound

-

A suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are then guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak.

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide has consolidated the currently available physical property data for this compound and provided standardized protocols for the experimental determination of key, yet currently unreported, characteristics. While a complete experimental profile is yet to be established in the public domain, the information and methodologies presented herein provide a solid foundation for researchers and drug development professionals working with this promising quinoline derivative. The elucidation of its complete physical properties will undoubtedly facilitate its further investigation and potential application in the pharmaceutical sciences.

Visualization & Formatting

Logical Relationship Diagram

Caption: Overview of the physical properties of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the physical characterization of this compound.

References

An In-depth Technical Guide to 4-Chloro-6-methoxyquinolin-7-ol: A Key Intermediate in Medicinal Chemistry

This technical guide provides a comprehensive overview of 4-Chloro-6-methoxyquinolin-7-ol, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. We will delve into its chemical and physical properties, outline a robust synthetic pathway, and explore its pivotal role as a versatile intermediate in the synthesis of pharmacologically active molecules. This document is intended to serve as a practical resource, grounded in scientific literature and established chemical principles.

Core Molecular Attributes

This compound, identified by the CAS Number 205448-31-3 , is a substituted quinoline. The quinoline scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its rigid structure and diverse biological activities. The specific substitutions on this particular molecule—a chloro group at the 4-position, a methoxy group at the 6-position, and a hydroxyl group at the 7-position—confer distinct reactivity and physicochemical properties that make it a valuable building block in organic synthesis.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are derived from computational predictions and should be considered as such.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClNO₂ | [2][3][4][5] |

| Molecular Weight | 209.63 g/mol | [2][3][5] |

| CAS Number | 205448-31-3 | [2][3][4][6] |

| Appearance | Solid | [2] |

| Boiling Point | 353.28 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.387 g/cm³ (Predicted) | [7] |

| Flash Point | 167.46 °C (Predicted) | [7] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2][5] |

Spectroscopic Characterization:

As of the date of this guide, experimental ¹H and ¹³C NMR spectra for this compound are not widely available in the surveyed literature. However, predicted ¹H NMR data provides a useful reference for researchers synthesizing this compound.

-

Predicted ¹H NMR Spectrum (DMSO-d₆): δ 7.54 (d, 1H), 7.39 (s, 1H), 7.36 (s, 1H), 3.99 (s, 3H).[7]

Synthesis and Purification Protocols

The synthesis of this compound can be approached through a multi-step sequence, often involving the construction of the quinoline core followed by functional group manipulations. A common strategy involves the dealkylation of a protected precursor. The following protocol is a representative method for the synthesis of the direct precursor, 4-chloro-6,7-dimethoxyquinoline, which can then be selectively demethylated to yield the target compound.

Synthesis of the Precursor: 4-Chloro-6,7-dimethoxyquinoline

The synthesis of this key precursor is a well-documented four-step process starting from 3,4-dimethoxyacetophenone.[8]

Figure 1: Synthetic workflow for the precursor 4-Chloro-6,7-dimethoxyquinoline.

Experimental Protocol:

-

Nitration: 3,4-dimethoxyacetophenone is nitrated using nitric acid in a suitable solvent to yield 2-nitro-4,5-dimethoxyacetophenone.[9]

-

Condensation: The resulting nitro compound is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.[9]

-

Reductive Cyclization: The enaminone is subjected to catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst), which reduces the nitro group and facilitates cyclization to form 4-hydroxy-6,7-dimethoxyquinoline.[10]

-

Chlorination: The hydroxyl group at the 4-position is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to give the desired precursor, 4-chloro-6,7-dimethoxyquinoline.[9][10]

-

Detailed Chlorination Step:

-

Charge a reactor with 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent) and a suitable solvent like diethylene glycol dimethyl ether.[9]

-

With stirring, add phosphorus oxychloride (POCl₃).[9]

-

Heat the reaction mixture to 90-100°C for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]

-

Upon completion, cool the mixture and quench it by pouring it into an aqueous solution of 10% potassium carbonate.[9]

-

Filter the resulting solid, wash with water, and dry to obtain the crude product.[9]

-

Purification can be achieved by recrystallization from a mixture of ethanol and ethyl acetate.[9]

-

-

Applications in Drug Discovery and Development

This compound and its close analogues are of high importance in medicinal chemistry, primarily serving as key intermediates in the synthesis of targeted therapies, particularly kinase inhibitors for oncology.

Role as a Precursor for Tyrosine Kinase Inhibitors

The structural motif of this compound is found within more complex molecules that have demonstrated significant biological activity. For instance, the closely related compound, 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, is a known starting material for the synthesis of Bosutinib .[11] Bosutinib is a dual inhibitor of Src and Bcr-Abl tyrosine kinases, approved for the treatment of chronic myelogenous leukemia (CML).[1][12]

The hydroxyl group at the 7-position of this compound is a key functional handle. It allows for O-alkylation, enabling the introduction of various side chains designed to interact with the target protein. This strategic modification is a cornerstone of modern drug design, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Figure 2: Conceptual pathway illustrating the use of this compound as a pharmaceutical intermediate.

Potential in Antimalarial Research

Derivatives of the 6-chloro-7-methoxy-4(1H)-quinolone scaffold have shown potent antimalarial activity.[13] These compounds have been found to selectively inhibit the Plasmodium cytochrome bc₁ complex, a critical enzyme in the parasite's respiratory chain. While this compound itself is not the final active compound, its core structure is highly relevant to this area of research and could serve as a starting point for the development of new antimalarial agents.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area, using personal protective equipment (PPE).

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][14]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][14]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][14]

-

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14]

Conclusion

This compound is a valuable and versatile chemical intermediate with a strategic arrangement of functional groups that make it highly useful in the synthesis of complex, biologically active molecules. Its primary application lies in the field of medicinal chemistry, where it serves as a foundational building block for the development of targeted therapies, most notably kinase inhibitors. The synthetic routes to its precursors are well-established, and its reactivity is well-suited for the construction of diverse chemical libraries for drug discovery. This guide provides the essential technical information for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

- 1. Buy 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 214470-68-5 [smolecule.com]

- 2. This compound | 205448-31-3 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound - 가흥시 길라특화공 유한 [jlightchem.com]

- 5. 205448-31-3|this compound|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound, CAS No. 205448-31-3 - iChemical [ichemical.com]

- 8. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. innospk.com [innospk.com]

- 13. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of 4-Chloro-6-methoxyquinolin-7-ol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-6-methoxyquinolin-7-ol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in organic solvents. We will explore the molecular factors governing its solubility and provide detailed, field-proven methodologies for its empirical determination.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter in the drug development pipeline, influencing everything from synthesis and purification to formulation and bioavailability. For an intermediate like this compound, understanding its solubility profile is paramount for optimizing reaction conditions, selecting appropriate crystallization solvents, and ensuring efficient downstream processing. An unfavorable solubility profile can lead to significant challenges in achieving desired purity, yield, and ultimately, the viability of a synthetic route.

Physicochemical Properties and Predicted Solubility of this compound

To understand the solubility of this compound, we must first examine its molecular structure. The molecule possesses a quinoline core, a heterocyclic aromatic system, substituted with a chloro group, a methoxy group, and a hydroxyl group.

-

Polarity and Hydrogen Bonding: The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups, along with the nitrogen atom in the quinoline ring, introduces polarity and the capacity for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group and the quinoline nitrogen are hydrogen bond acceptors.

-

Chlorine's Influence: The chloro (-Cl) group is an electron-withdrawing group that contributes to the overall polarity of the molecule.

-

Aromatic System: The quinoline ring system is largely nonpolar and can engage in π-π stacking interactions.

Based on these features, we can predict that this compound will exhibit a degree of solubility in a range of organic solvents. The principle of "like dissolves like" suggests that its solubility will be favored in polar organic solvents that can engage in hydrogen bonding.[1][2] Solvents such as alcohols (e.g., methanol, ethanol), and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) are likely to be effective. Conversely, its solubility in nonpolar solvents like hexane is expected to be limited. The general solubility of quinoline derivatives in organic solvents like alcohol and ether supports this prediction.[3][4]

Quantitative Solubility Data

| Solvent Classification | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the hydroxyl, methoxy, and quinoline nitrogen groups. |

| Ethanol | High | Similar to methanol, with a slightly lower polarity. | |

| Isopropanol | Moderate | Increased hydrocarbon character may slightly reduce solubility compared to methanol and ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong hydrogen bond acceptor and highly polar nature. |

| Dimethylformamide (DMF) | High | A polar solvent with hydrogen bond accepting capabilities. | |

| Acetonitrile | Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO and DMF. | |

| Acetone | Moderate | A polar solvent that can act as a hydrogen bond acceptor. | |

| Moderately Polar | Dichloromethane (DCM) | Moderate to Low | Can interact with the polar regions of the molecule, but lacks hydrogen bonding capability.[6] |

| Ethyl Acetate | Moderate to Low | Possesses some polarity and hydrogen bond accepting ability. | |

| Nonpolar | Toluene | Low | Primarily nonpolar, with limited ability to solvate the polar functional groups. |

| Hexane | Very Low | A nonpolar solvent with minimal interaction with the polar solute. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of established data, empirical determination of solubility is essential. The following is a robust, step-by-step protocol for determining the solubility of this compound in a given organic solvent. This method is a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination experiment.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Add a precise volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette.

-

Dilute the supernatant with a known volume of a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample solutions by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature, typically expressed in g/L or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be carefully controlled during experimental determination:

-

Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[5][8] This is because the dissolution process is often endothermic.

-

pH: For ionizable compounds, pH can have a significant effect on solubility.[5] As this compound has a phenolic hydroxyl group, its solubility in aqueous or protic organic solvents may be influenced by pH.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. It is crucial to use a well-characterized, high-purity sample of the compound and analytical grade solvents.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid phase in equilibrium with the saturated solution to ensure consistency.

Conclusion

While specific solubility data for this compound is not widely published, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in various organic solvents. This guide provides the theoretical framework and a detailed, practical protocol for the experimental determination of its solubility. By following these established methodologies, researchers and drug development professionals can generate the critical data needed to optimize synthetic processes, guide formulation development, and ultimately accelerate the journey from discovery to application.

References

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-Chloro-6-methoxyquinolin-7-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the promising therapeutic landscape of 4-Chloro-6-methoxyquinolin-7-ol derivatives. As a senior application scientist, this document moves beyond a simple recitation of facts to provide a synthesized, expert-driven perspective on the core biological targets of this versatile chemical scaffold. We will explore the mechanistic rationale behind their activity, detail robust experimental protocols for target validation, and present a clear roadmap for future drug discovery efforts.

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2] Its rigid, planar structure and ability to engage in a variety of non-covalent interactions have made it a favored scaffold for the design of enzyme inhibitors and receptor modulators. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties, predisposing its derivatives to interact with a range of biological macromolecules. This guide will primarily focus on the most extensively documented and promising therapeutic area for these compounds: kinase inhibition in oncology , while also exploring their potential in antimicrobial and anti-inflammatory applications.

The Kinase Superfamily: A Primary Target for Anticancer Therapy

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4][5] Quinoline-based compounds have emerged as a particularly successful class of kinase inhibitors, with several derivatives already approved for clinical use.[4][5] The 4-anilinoquinoline scaffold, which can be readily synthesized from 4-chloroquinoline precursors, is a well-established pharmacophore for ATP-competitive kinase inhibition.

Key Kinase Targets for this compound Derivatives

Based on the extensive literature on structurally related quinoline derivatives, the following kinase families represent high-priority targets for this compound derivatives:

-

Receptor Tyrosine Kinases (RTKs):

-

VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1]

-

EGFR (Epidermal Growth Factor Receptor): Frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[1]

-

c-Met (Hepatocyte Growth Factor Receptor): Implicated in tumor cell invasion, metastasis, and resistance to therapy.[1]

-

PDGFR (Platelet-Derived Growth Factor Receptor): Plays a role in tumor growth, angiogenesis, and stromal recruitment.[6]

-

-

Non-Receptor Tyrosine Kinases:

-

Src (Sarcoma) Family Kinases: Involved in multiple signaling pathways that control cell proliferation, survival, and migration.[7]

-

Abl (Abelson) Kinase: A key driver in chronic myeloid leukemia (CML).

-

-

Serine/Threonine Kinases:

-

Pim-1 Kinase: A proto-oncogene that promotes cell survival and proliferation and is overexpressed in several hematological and solid tumors.[7]

-

The rationale for targeting these kinases stems from the established activity of numerous quinoline-based inhibitors. For instance, the FDA-approved drug Cabozantinib , a potent inhibitor of VEGFR, c-Met, and RET, is synthesized from a 4-chloro-6,7-dimethoxyquinoline intermediate, highlighting the therapeutic relevance of this core structure.[8][9] Similarly, Bosutinib , an inhibitor of Src and Abl kinases, utilizes a 4-chloro-6-methoxyquinoline derivative in its synthesis.[10]

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which quinoline derivatives inhibit kinases is through competition with ATP (adenosine triphosphate) for binding to the enzyme's active site. The quinoline scaffold acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. The substituents on the quinoline ring then occupy adjacent hydrophobic pockets, conferring potency and selectivity.

Caption: ATP-Competitive Kinase Inhibition by a 4-Anilinoquinoline Derivative.

Experimental Validation of Kinase Inhibition

A tiered approach is recommended for validating the inhibitory activity of novel this compound derivatives against their putative kinase targets.

Biochemical Assays: Direct Measurement of Enzyme Inhibition

Initial screening should be performed using in vitro biochemical assays to determine the direct inhibitory effect of the compounds on purified kinase enzymes.

Table 1: Overview of Biochemical Kinase Inhibition Assays

| Assay Type | Principle | Advantages | Disadvantages |

| Radiometric Assay | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate. | High sensitivity, "gold standard". | Use of radioactivity, low throughput. |

| Luminescence-based Assay | Measures the amount of ATP remaining after the kinase reaction using a luciferase/luciferin system. | High throughput, non-radioactive. | Indirect measurement, potential for compound interference. |

| Fluorescence-based Assay | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. | High throughput, sensitive. | Potential for compound autofluorescence. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the proximity of a donor and acceptor fluorophore on a substrate and an anti-phospho-antibody. | Homogeneous, high throughput, robust. | Requires specific reagents, can be expensive. |

Step-by-Step Protocol: TR-FRET Kinase Assay

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Dilute the kinase, substrate (e.g., a biotinylated peptide), and ATP to their final concentrations in the assay buffer.

-

Prepare a detection mixture containing a europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin (SA-APC).

-

-

Assay Plate Preparation:

-

Dispense the test compound dilutions into a low-volume 384-well plate.

-

Add the kinase and substrate mixture to all wells.

-

Initiate the reaction by adding ATP.

-

-

Incubation:

-

Incubate the plate at room temperature for the desired reaction time (typically 30-60 minutes).

-

-

Detection:

-

Stop the reaction by adding the detection mixture.

-

Incubate for a further 60 minutes to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

-

Calculate the TR-FRET ratio and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: A streamlined workflow for a TR-FRET based kinase inhibition assay.

Cell-Based Assays: Assessing Target Engagement and Cellular Effects

Following biochemical validation, it is crucial to assess the activity of the compounds in a cellular context to confirm target engagement and evaluate their effects on cell signaling and viability.

Table 2: Key Cell-Based Assays for Kinase Inhibitor Profiling

| Assay Type | Purpose | Example Method |

| Target Phosphorylation Assay | To confirm that the compound inhibits the phosphorylation of the target kinase and its downstream substrates in cells. | Western Blotting, ELISA, In-Cell Western |

| Cell Proliferation/Viability Assay | To determine the cytotoxic or cytostatic effect of the compound on cancer cell lines. | MTT, MTS, CellTiter-Glo |

| Apoptosis Assay | To investigate if the compound induces programmed cell death. | Caspase-Glo, Annexin V staining |

| Cell Cycle Analysis | To determine if the compound causes cell cycle arrest. | Propidium iodide staining and flow cytometry |

Expanding the Therapeutic Horizon: Antimicrobial and Anti-inflammatory Potential

While oncology represents the most prominent application, the quinoline scaffold is also known for its antimicrobial and anti-inflammatory properties.[2][11]

Antimicrobial Targets

The precise molecular targets for the antimicrobial activity of many quinoline derivatives are not as well-defined as their kinase targets. However, several mechanisms have been proposed:

-

DNA Gyrase and Topoisomerase IV Inhibition: This is a well-established mechanism for fluoroquinolone antibiotics. While this compound derivatives are structurally distinct, the potential for interaction with these bacterial enzymes should not be discounted.

-

Inhibition of Bacterial Cell Division: Some quinoline compounds have been shown to interfere with the formation of the bacterial Z-ring, a key component of the cell division machinery.

-

Disruption of Biofilm Formation: Several studies have demonstrated the ability of quinoline derivatives to inhibit the formation of bacterial biofilms, which are a major contributor to antibiotic resistance.[12]

Experimental Validation:

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays: To determine the potency of the compounds against a panel of pathogenic bacteria and fungi.

-

DNA Gyrase/Topoisomerase IV Inhibition Assays: Commercially available kits can be used to assess the direct inhibitory effect on these enzymes.

-

Biofilm Inhibition Assays: Crystal violet staining is a common method to quantify biofilm formation.

Anti-inflammatory Targets

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key inflammatory signaling pathways.[2] Potential targets include:

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Some quinazoline derivatives, structurally related to quinolines, have shown COX inhibitory activity.[13]

-

Lipoxygenase (LOX) Enzymes: These enzymes are involved in the production of leukotrienes, which are potent inflammatory mediators.

-

Inhibition of Pro-inflammatory Cytokine Production: Compounds may act upstream to inhibit the production of cytokines such as TNF-α, IL-1β, and IL-6.

Experimental Validation:

-

COX/LOX Inhibition Assays: In vitro enzymatic assays are available to measure the inhibition of these enzymes.

-

Cytokine Release Assays: Cell-based assays using, for example, lipopolysaccharide (LPS)-stimulated macrophages can be used to measure the effect of compounds on cytokine production using ELISA or multiplex bead arrays.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors for the treatment of cancer. The well-defined structure-activity relationships for quinoline-based kinase inhibitors provide a strong foundation for the rational design of novel derivatives with improved potency and selectivity. Furthermore, the exploration of their antimicrobial and anti-inflammatory activities could unveil new therapeutic applications.

Future research should focus on:

-

Synthesis of a focused library of this compound derivatives: To systematically explore the structure-activity relationships for the identified targets.

-

Comprehensive profiling against a broad panel of kinases: To determine the selectivity profile of lead compounds.

-

In vivo efficacy studies: To evaluate the therapeutic potential of promising candidates in relevant animal models of disease.

-

Mechanism of action studies for antimicrobial and anti-inflammatory activities: To identify the specific molecular targets and pathways involved.

By leveraging the insights and methodologies outlined in this guide, researchers can effectively advance the development of this compound derivatives from promising chemical scaffolds to novel therapeutic agents.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijmphs.com [ijmphs.com]

- 8. benchchem.com [benchchem.com]

- 9. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 10. Buy 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 214470-68-5 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

The Strategic Core: A Technical Guide to 4-Chloro-6-methoxyquinolin-7-ol as a Pharmaceutical Intermediate

Introduction: The Unseen Architect in Modern Therapeutics

In the complex world of pharmaceutical synthesis, the final active pharmaceutical ingredient (API) often owes its existence to a series of meticulously designed and executed chemical transformations. The intermediates in these pathways are the unsung heroes, the critical building blocks whose purity and reactivity dictate the success of the entire manufacturing process. Among these, 4-Chloro-6-methoxyquinolin-7-ol stands out as a pivotal precursor, particularly in the synthesis of targeted cancer therapies. Its quinoline scaffold, adorned with strategically placed functional groups, provides a versatile platform for constructing complex molecules that can precisely interact with biological targets. This guide offers an in-depth exploration of the synthesis, properties, and critical role of this compound, providing researchers and drug development professionals with a comprehensive understanding of its application. The primary focus will be its role as a key intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia[1].

Core Physicochemical & Structural Data

A thorough understanding of a chemical intermediate begins with its fundamental properties. These characteristics influence reaction conditions, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 205448-31-3 | [2] |

| Molecular Formula | C₁₀H₈ClNO₂ | Calculated |

| Molecular Weight | 210.63 g/mol | Calculated |

| Appearance | Light brown solid | [2] |

| Storage Temperature | Room Temperature | [2] |

Synthesis of the Core Intermediate: A Self-Validating Protocol

The reliable synthesis of this compound is paramount for its use in pharmaceutical manufacturing. The following protocol describes a common and robust method involving the debenzylation of a protected precursor. The choice of a benzyl protecting group for the hydroxyl function is strategic; it is stable under many reaction conditions but can be removed effectively without compromising the rest of the molecule.

Experimental Protocol: Synthesis via Debenzylation

This protocol is adapted from established synthetic procedures for quinoline derivatives[2].

Starting Material: 7-(Benzyloxy)-4-chloro-6-methoxyquinoline

Objective: To cleave the benzyl ether to reveal the free hydroxyl group at the C7 position, yielding the target intermediate.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 7-(benzyloxy)-4-chloro-6-methoxyquinoline (1 equivalent) in trifluoroacetic acid (TFA). The use of a strong acid like TFA is essential for facilitating the cleavage of the benzyl ether.

-

Catalyst Addition: To the solution, add methanesulfonic acid (approx. 1.7 equivalents) in a single portion[2]. Methanesulfonic acid acts as a catalyst to promote the dealkylation reaction under these conditions.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material. Refluxing provides the necessary thermal energy to overcome the activation barrier of the debenzylation reaction.

-

Work-up & Neutralization: After cooling to room temperature, remove the trifluoroacetic acid under reduced pressure (evaporation). Carefully adjust the pH of the residue to 7 using a 2.5 N sodium hydroxide solution. This neutralization will cause the product to precipitate out of the solution[2].

-

Isolation & Purification: Collect the resulting solid by vacuum filtration. Crush the solid into a fine powder and stir vigorously for an additional 2 hours to ensure complete precipitation and washing.

-

Drying: Collect the final solid product by filtration and dry under high vacuum to yield 7-hydroxy-4-chloro-6-methoxyquinoline (this compound)[2]. This final drying step is crucial to remove any residual solvent, ensuring the purity required for subsequent pharmaceutical synthesis.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target intermediate.

Application in API Synthesis: The Gateway to Bosutinib

This compound is a cornerstone intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor. The molecule's structure is primed for the next crucial step: the introduction of a side chain via an etherification reaction at the C7 hydroxyl group. The chlorine atom at the C4 position remains as a reactive handle for a subsequent nucleophilic aromatic substitution reaction later in the synthetic sequence.

Experimental Protocol: Etherification for Bosutinib Precursor

This generalized protocol illustrates the subsequent transformation of this compound.

Objective: To alkylate the C7 hydroxyl group, forming a key ether linkage necessary for the final Bosutinib structure. This step leads to intermediates such as 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline[1].

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, suspend this compound (1 equivalent) in an appropriate polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the suspension. The base is critical for deprotonating the phenolic hydroxyl group, forming a more nucleophilic alkoxide.

-

Alkylating Agent: Add the alkylating agent, for example, 1-bromo-3-chloropropane (1.1 equivalents), to the reaction mixture.

-

Reaction Conditions: Heat the mixture (e.g., to 60-80 °C) and stir until TLC analysis indicates the complete consumption of the starting material. The elevated temperature accelerates the rate of the Sₙ2 reaction between the alkoxide and the alkylating agent.

-

Quenching & Extraction: Cool the reaction to room temperature and quench by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired etherified intermediate. This purification is essential to ensure the intermediate is of high enough quality for the final, crucial coupling reaction to form the API.

Reaction Pathway Diagram

Caption: Transformation of the intermediate toward Bosutinib.

Conclusion